molecular formula C20H21N B14475897 2,5-Diethyl-3,4-diphenyl-1H-pyrrole CAS No. 68579-41-9

2,5-Diethyl-3,4-diphenyl-1H-pyrrole

Cat. No.: B14475897
CAS No.: 68579-41-9
M. Wt: 275.4 g/mol
InChI Key: MXTWYUMOYWIQRH-UHFFFAOYSA-N
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Description

2,5-Diethyl-3,4-diphenyl-1H-pyrrole is an organic compound belonging to the pyrrole family. Pyrroles are five-membered heterocyclic aromatic compounds containing one nitrogen atom. This specific compound is characterized by the presence of two ethyl groups at positions 2 and 5, and two phenyl groups at positions 3 and 4 on the pyrrole ring. The molecular formula is C20H21N, and it has a molecular weight of 275.39 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Diethyl-3,4-diphenyl-1H-pyrrole can be achieved through various methods. One common approach involves the Paal-Knorr synthesis, where 2,5-hexanedione reacts with aniline under acidic conditions to form the pyrrole ring . Another method includes the condensation of 2,5-dimethoxytetrahydrofuran with aniline in the presence of a Lewis acid catalyst .

Industrial Production Methods: Industrial production of this compound typically involves large-scale Paal-Knorr synthesis due to its efficiency and high yield. The reaction is carried out in a controlled environment to ensure the purity and consistency of the product .

Chemical Reactions Analysis

Types of Reactions: 2,5-Diethyl-3,4-diphenyl-1H-pyrrole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 2,5-Diethyl-3,4-diphenyl-1H-pyrrole involves its interaction with various molecular targets and pathways. The compound can bind to specific enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in microbial growth, leading to its antimicrobial effects . The exact molecular targets and pathways are still under investigation, and further research is needed to fully elucidate its mechanism of action .

Comparison with Similar Compounds

Uniqueness: 2,5-Diethyl-3,4-diphenyl-1H-pyrrole is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of both ethyl and phenyl groups enhances its stability and reactivity, making it a valuable compound in various applications .

Properties

CAS No.

68579-41-9

Molecular Formula

C20H21N

Molecular Weight

275.4 g/mol

IUPAC Name

2,5-diethyl-3,4-diphenyl-1H-pyrrole

InChI

InChI=1S/C20H21N/c1-3-17-19(15-11-7-5-8-12-15)20(18(4-2)21-17)16-13-9-6-10-14-16/h5-14,21H,3-4H2,1-2H3

InChI Key

MXTWYUMOYWIQRH-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C(=C(N1)CC)C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

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